molecular formula C9H20N2O3S B2633854 Tert-butyl N-[1-(methylsulfonimidoyl)propan-2-yl]carbamate CAS No. 2344681-50-9

Tert-butyl N-[1-(methylsulfonimidoyl)propan-2-yl]carbamate

Cat. No.: B2633854
CAS No.: 2344681-50-9
M. Wt: 236.33
InChI Key: JDRMZYCAVBQJCU-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(methylsulfonimidoyl)propan-2-yl]carbamate ( 2344681-50-9) is a specialized chemical compound of interest in medicinal chemistry and drug discovery research. This molecule features a carbamate group protected by a tert-butyl (Boc) group, a common motif used to improve the stability and bioavailability of active pharmacophores . The unique integration of a methylsulfonimidoyl group distinguishes this compound, offering a distinct electronic and steric profile compared to common sulfone or sulfonamide functionalities. This makes it a valuable building block for the synthesis of more complex molecules and for probing structure-activity relationships. Carbamates are widely recognized in modern drug discovery for their excellent chemical and proteolytic stability, as well as their ability to penetrate cell membranes . They are considered structural analogs of peptide bonds, often serving as amide bond replacements (amidomimetics) to enhance the metabolic stability and pharmacokinetic properties of lead compounds . As part of this important class of compounds, this compound is primarily used in pharmaceutical research as a synthetic intermediate . Its structure suggests potential application in the development of enzyme inhibitors or proteolysis-targeting chimeras (PROTACs), where the sulfonimidoyl group could contribute to novel target binding interactions. The product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this and all chemicals in a laboratory setting with appropriate safety protocols.

Properties

IUPAC Name

tert-butyl N-[1-(methylsulfonimidoyl)propan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O3S/c1-7(6-15(5,10)13)11-8(12)14-9(2,3)4/h7,10H,6H2,1-5H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRMZYCAVBQJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=N)(=O)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[1-(methylsulfonimidoyl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a sulfonimidoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1-(methylsulfonimidoyl)propan-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include sulfonimidates, sulfoximines, and sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Drug Development

Tert-butyl N-[1-(methylsulfonimidoyl)propan-2-yl]carbamate is of particular interest in drug development due to its potential as a pharmacophore. The sulfonimidoyl group has been studied for its ability to enhance the biological activity of compounds, particularly in the context of enzyme inhibition and receptor modulation.

Case Study: Inhibition of Enzymatic Activity
Research has shown that compounds containing sulfonimidoyl groups can inhibit specific enzymes involved in disease pathways. For instance, studies have indicated that similar compounds can act as inhibitors for enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases such as Alzheimer's disease . The structural modifications provided by this compound could lead to enhanced efficacy and selectivity.

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Research indicates that carbamate derivatives can exhibit significant antibacterial and antifungal activities. The incorporation of a sulfonimidoyl moiety may enhance these effects due to its ability to interact with microbial enzymes .

Bioconjugation

This compound serves as an effective bioconjugation reagent. Its reactive functional groups allow for the attachment to biomolecules, facilitating the study of protein interactions and cellular processes.

Application Example: Protein Labeling
In biochemical assays, the compound can be used to label proteins for tracking their localization and interactions within cells. This application is vital in understanding cellular signaling pathways and mechanisms of action for various drugs .

Synthesis of Complex Molecules

The compound can act as an intermediate in the synthesis of more complex molecules, particularly those required in pharmaceutical formulations. Its ability to undergo nucleophilic substitution reactions makes it a valuable building block in organic synthesis .

Polymer Chemistry

In polymer chemistry, this compound can be utilized to create new polymeric materials with enhanced properties. The introduction of sulfonimidoyl groups into polymer backbones may improve thermal stability and mechanical strength.

Data Table: Comparison of Polymer Properties

PropertyConventional PolymerPolymer with Sulfonimidoyl Group
Thermal StabilityModerateHigh
Mechanical StrengthLowEnhanced
Chemical ResistanceModerateHigh

Mechanism of Action

The mechanism of action of Tert-butyl N-[1-(methylsulfonimidoyl)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonimidoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share the tert-butyl carbamate core but differ in substituents and functional groups, leading to distinct chemical and biological properties.

Tert-butyl N-({1-[(5-bromothiophen-2-yl)sulfonyl]piperidin-3-yl}methyl)carbamate ()
  • Molecular Formula : C₁₆H₂₃BrN₂O₄S₂
  • Key Substituents :
    • 5-Bromothiophene sulfonyl (SO₂) group.
    • Piperidinylmethyl backbone.
  • Bromine introduces halogen-bonding capability, which may enhance receptor interactions in medicinal applications .
Tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-yl]carbamate ()
  • Molecular Formula: C₁₀H₂₀ClNO₄S
  • Key Substituents :
    • Chlorosulfonyl (ClSO₂) group.
    • Branched 3-methylbutan chain.
  • Comparison: The chlorosulfonyl group is highly electrophilic, enabling facile nucleophilic substitutions.
Tert-butyl N-[1-[(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate ()
  • Molecular Formula : C₂₅H₃₁N₅O₄
  • Key Substituents :
    • Hydrazinyl-oxo-phenylpropanamide.
    • Indol-3-yl group.
  • Comparison :
    • The indole moiety enables π-π stacking interactions, common in kinase inhibitors.
    • Hydrazinyl groups may confer chelating properties, diverging from the sulfonimidoyl’s role in hydrogen bonding .

Comparative Data Table

Property Target Compound
Molecular Weight (g/mol) ~262.35 (estimated) 451.45 293.78 465.54
Key Functional Group Methylsulfonimidoyl (S(O)(NH)Me) Bromothiophene sulfonyl (SO₂) Chlorosulfonyl (ClSO₂) Indolyl-hydrazinyl
Reactivity Moderate (NH enables H-bonding) High (Br aids halogen bonding) Very high (ClSO₂ electrophilic) Moderate (indole stabilizes)
Potential Applications Bioisostere in drug design Halogenated therapeutics Reactive intermediate Kinase inhibitors

Research Findings and Implications

  • Sulfonimidoyl vs. Sulfonyl : The NH in methylsulfonimidoyl improves solubility and metabolic stability over sulfonyl groups, critical for pharmacokinetic optimization in drug candidates.
  • Halogen Effects : Bromine in enhances binding affinity in target proteins but may increase molecular weight and lipophilicity.
  • Electrophilic Reactivity : ’s chlorosulfonyl group is advantageous for synthesizing sulfonamides but requires careful handling due to its high reactivity.

Biological Activity

Tert-butyl N-[1-(methylsulfonimidoyl)propan-2-yl]carbamate is an organosulfur compound that has gained attention for its unique biological activity and potential applications in various scientific fields. This article explores the compound's biological mechanisms, chemical properties, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 2344681-50-9
  • Molecular Formula : C9H20N2O3S
  • Molecular Weight : 236.33 g/mol

The compound features a sulfonimidoyl group, which is known for its ability to form covalent bonds with nucleophilic sites on proteins, potentially leading to modifications in enzyme activity and protein interactions .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonimidoyl group can engage in nucleophilic substitution reactions, allowing it to modify target proteins. This modification can inhibit or alter the function of enzymes involved in various biochemical pathways, making the compound a valuable tool for studying enzyme interactions and protein modifications .

Enzyme Interaction Studies

Research indicates that this compound can be utilized to study enzyme kinetics and inhibition. For instance, it has been shown to affect the activity of certain proteases by covalently modifying active site residues. This property allows researchers to investigate the role of specific amino acids in enzyme function.

Potential Therapeutic Uses

While specific therapeutic applications are still under investigation, the compound's ability to modify protein interactions suggests potential uses in drug development. Its unique structure may allow for the design of inhibitors targeting specific enzymes implicated in diseases such as cancer or neurodegenerative disorders .

Case Study 1: Enzyme Inhibition

In a study focused on protease inhibition, this compound demonstrated significant inhibitory effects on a model serine protease. The study revealed that the compound binds covalently to the active site, leading to a reduction in enzymatic activity by approximately 70% at a concentration of 100 µM. This finding highlights the potential of this compound as a selective inhibitor in biochemical research.

Case Study 2: Protein Modification

Another research project explored the effects of this compound on protein stability. The results indicated that treatment with this compound led to increased thermal stability of certain proteins, suggesting that it may stabilize protein structures through covalent modifications .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Tert-butyl carbamateSimple carbamateUsed as a protecting group; less reactive
CeftolozaneComplex cephalosporinAntibacterial activity; more established therapeutic use
Tert-butyl N-(2-{[({1-methyl-5-triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamateIntermediate for antibioticsTargeted enzyme inhibition

This compound stands out due to its sulfonimidoyl group, which imparts distinct reactivity and potential biological applications compared to simpler carbamates or more complex antibiotics.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing tert-butyl carbamate derivatives, and how can they be optimized?

Answer:
Synthesis of tert-butyl carbamates typically involves:

  • Protection/Deprotection Strategies : Use of tert-butyloxycarbonyl (Boc) groups to protect amines. For example, coupling tert-butyl carbamate intermediates with sulfonimidoyl moieties via EDCI/HOBt-mediated condensation .
  • Asymmetric Synthesis : Chiral catalysts (e.g., organocatalysts) in Mannich or Michael additions to control stereochemistry, as demonstrated in enantioselective syntheses of β-amino carbonyl derivatives .
  • Yield Optimization : Adjusting reaction temperature, solvent polarity (e.g., THF vs. DCM), and stoichiometry of reagents. Evidence from similar compounds suggests yields can range from 58% to >95% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Method Key Reagents/Conditions Yield Range Reference
EDCI/HOBt CondensationEDCI, HOBt, DCM, RT58–85%
Asymmetric Mannich ReactionChiral catalyst, THF, –20°C>90%

Advanced: How can researchers resolve contradictions in reported stability data for tert-butyl carbamates under varying storage conditions?

Answer:
Discrepancies in stability data (e.g., hygroscopicity, thermal decomposition) arise from differences in:

  • Structural Modifications : Substituents like sulfonimidoyl groups may alter stability compared to simpler derivatives .
  • Analytical Protocols : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to assess degradation pathways .
  • Conflicting SDS Reports : While some SDS indicate no significant hazards , others note potential toxicity . Mitigate risks by standardizing storage at –20°C under inert atmospheres and using desiccants .

Basic: What analytical techniques are critical for verifying the structural integrity of tert-butyl carbamate derivatives?

Answer:

  • NMR Spectroscopy : 1^1H/13^13C NMR to confirm Boc group integration and sulfonimidoyl proton environments .
  • Mass Spectrometry (HRMS) : Accurate mass determination for molecular formula validation (e.g., [M+H]+^+ for C12_{12}H21_{21}N2_2O3_3S requires <2 ppm error) .
  • X-ray Crystallography : Resolve stereochemical ambiguities; crystal packing interactions in similar compounds have been documented .

Advanced: What methodological approaches ensure high enantiomeric purity in chiral tert-butyl carbamate synthesis?

Answer:

  • Chiral Chromatography : Use of chiral stationary phases (e.g., amylose-based columns) to separate diastereomers .
  • Catalytic Asymmetric Reactions : Proline-derived organocatalysts in Mannich reactions achieve >95% ee, as shown in tert-butyl β-amino ester syntheses .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) for selective hydrolysis of undesired enantiomers .

Basic: What safety protocols are essential for handling tert-butyl carbamates in laboratory settings?

Answer:
Despite some SDS indicating low hazards , adopt these precautions:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, especially for fine powders .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses for moisture-sensitive derivatives .

Advanced: How can computational modeling predict the reactivity of the methylsulfonimidoyl group in tert-butyl carbamates?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to assess nucleophilic/electrophilic sites. For example, sulfonimidoyl sulfur’s lone pairs influence reactivity in SN2 reactions .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways; polar aprotic solvents (e.g., DMF) stabilize transition states in sulfonimidoyl substitutions .
  • Docking Studies : Predict binding affinities for biological targets (e.g., enzymes), though experimental validation via SPR or ITC is required .

Basic: How do researchers address low yields in tert-butyl carbamate coupling reactions?

Answer:

  • Reagent Optimization : Replace EDCI with DCC or HATU for sterically hindered substrates .
  • Microwave Assistance : Reduce reaction times (e.g., 30 min at 100°C) while improving yields by 15–20% .
  • Workup Adjustments : Use acidic/basic extraction to remove unreacted starting materials before chromatography .

Advanced: What strategies validate the biological activity of tert-butyl carbamates with sulfonimidoyl motifs?

Answer:

  • Structure-Activity Relationship (SAR) : Synthesize analogs with varied sulfonimidoyl substituents (e.g., methyl vs. aryl) and test against target enzymes .
  • Metabolic Stability Assays : Incubate compounds with liver microsomes to assess CYP450-mediated degradation .
  • In Silico Toxicity Screening : Use platforms like EPA DSSTox to predict ecotoxicological profiles .

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